molecular formula C19H31N3O3S B4459437 4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE

Cat. No.: B4459437
M. Wt: 381.5 g/mol
InChI Key: GFUWDVVYWZNZLQ-UHFFFAOYSA-N
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Description

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a butanamide chain, and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethylphenylamine with methanesulfonyl chloride to form 4-ethylphenylmethanesulfonamide. This intermediate is then reacted with 1-methylpiperidine and butanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butanamide chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethylphenyl)-N-(methylsulfonyl)glycine
  • 4-[N-(2,3-dimethylphenyl)methanesulfonamido]-N-[(1S)-1-{4-[(3R)-3-methylpiperidin-1-yl]phenyl}ethyl]butanamide
  • N-(4-cyano-1-methylpiperidin-4-yl)butanamide

Uniqueness

4-[N-(4-ETHYLPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-(4-ethyl-N-methylsulfonylanilino)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-4-16-7-9-18(10-8-16)22(26(3,24)25)13-5-6-19(23)20-17-11-14-21(2)15-12-17/h7-10,17H,4-6,11-15H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUWDVVYWZNZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CCCC(=O)NC2CCN(CC2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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